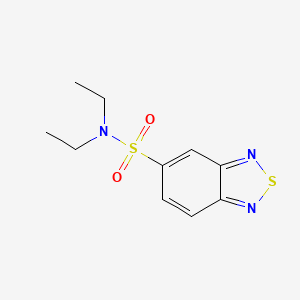![molecular formula C17H14F3NO2 B5701930 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have a wide range of biochemical and physiological effects in various studies. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to have antioxidant properties and to scavenge free radicals in vitro. In addition, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in laboratory experiments is its high purity and stability. 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a well-characterized compound that is readily available from commercial sources. Another advantage is its versatility, as it can be used in a wide range of reactions and applications. One limitation of using 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is its potential toxicity, as it has been shown to have cytotoxic effects in some studies. Therefore, appropriate safety precautions should be taken when handling 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One area of research could focus on the development of novel 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide derivatives with improved activity and selectivity. Another area of research could focus on the identification of the molecular targets of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential applications of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in other fields, such as nanotechnology and environmental science.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 4-methoxybenzaldehyde and 3-(trifluoromethyl)benzylamine in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a reagent for various transformations, including the synthesis of heterocycles and other complex molecules.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c1-23-15-8-5-12(6-9-15)7-10-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONTUKDTVVMKOA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)


![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)